4,4'-Bicyclohexanol, also known as [1,1'-Bi(cyclohexane)]-4,4'-diol, is an organic compound with the molecular formula and a molecular weight of 198.30 g/mol. This compound features a bicyclic structure derived from cyclohexane, where two cyclohexane rings are connected through a central carbon atom bearing two hydroxyl (-OH) groups. The compound is characterized by its high solubility in organic solvents and moderate lipophilicity, indicated by its log P values ranging from 1.91 to 2.35, which suggests it can permeate biological membranes effectively .
There is no known specific biological function or mechanism of action for [1,1'-Bicyclohexyl]-4,4'-diol. Due to its rigid structure and limited solubility, it is unlikely to be biologically active. However, some research has explored its potential use as a building block for the synthesis of more complex molecules with desired properties [].
As a diol, 4,4'-bicyclohexanol undergoes typical reactions associated with alcohols. Key reactions include:
These reactions are significant for synthesizing derivatives that can be used in various industrial applications.
Several methods exist for synthesizing 4,4'-bicyclohexanol:
4,4'-Bicyclohexanol has several applications across different industries:
Several compounds share structural similarities with 4,4'-bicyclohexanol. These include:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cyclohexanol | Monocyclic alcohol | Simple structure with one hydroxyl group |
Bicyclo[2.2.1]heptan-2-ol | Bicyclic alcohol | Contains a bridgehead carbon |
1,2-Cyclohexanediol | Bicyclic diol | Two hydroxyl groups on adjacent carbons |
Irritant